N-[2-(1H-imidazol-4-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide
Description
N-[2-(1H-Imidazol-4-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a heterocyclic compound featuring an imidazole ring linked via an ethyl chain to a propanamide group and a 5-phenyl-1,3-oxazole moiety. Its design combines aromatic and hydrogen-bonding elements, which are critical for interactions with biological targets such as proteases or kinases .
Properties
Molecular Formula |
C17H18N4O2 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide |
InChI |
InChI=1S/C17H18N4O2/c22-16(19-9-8-14-10-18-12-21-14)6-7-17-20-11-15(23-17)13-4-2-1-3-5-13/h1-5,10-12H,6-9H2,(H,18,21)(H,19,22) |
InChI Key |
AGPRLAGOBPXBPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and oxazole intermediates separately, followed by their coupling.
Imidazole Synthesis: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Oxazole Synthesis: The oxazole ring can be synthesized using the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones.
Coupling Reaction: The final step involves coupling the imidazole and oxazole intermediates through a suitable linker, such as a propanamide group, using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated synthesis platforms to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the oxazole ring using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Both the imidazole and oxazole rings can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced imidazole or oxazole derivatives.
Substitution: Formation of substituted imidazole or oxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(1H-imidazol-4-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The imidazole and oxazole rings are known to interact with various biological targets, making this compound a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. The imidazole ring is a common feature in many pharmaceuticals, and the addition of the oxazole ring may enhance its biological activity, leading to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced catalytic activity.
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, facilitating catalytic reactions. The oxazole ring can interact with biological macromolecules, such as proteins and nucleic acids, potentially inhibiting or modulating their function. These interactions can lead to various biological effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents, target specificity, and bioactivity. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Key Insights
Structural Variations and Target Specificity :
- The 5-phenyloxazole moiety in the parent compound may enhance aromatic stacking interactions compared to the furochromenyl group in NFP, which engages additional residues (e.g., Ala138, Gly139) in Cathepsin L .
- Replacement of oxazole with benzodiazoles () or indoles () alters solubility and steric bulk, influencing bioavailability and target selectivity.
Kinase Inhibition vs. Protease Inhibition: CK1δ inhibitors (e.g., 11b, 102) incorporate methylsulfinyl or dimethoxyphenyl groups, achieving nanomolar potency through hydrophobic and hydrogen-bonding interactions with CK1δ’s ATP-binding pocket . The parent compound lacks these substituents, suggesting divergent applications.
Receptor Modulation: The H4R agonist analog () replaces oxazole with a benzimidazole-phenoxy scaffold, enabling histamine-like receptor activation. This highlights the importance of the imidazole-ethyl chain in GPCR targeting .
Synthetic Complexity :
- Derivatives like 11b and 102 require multi-step synthesis with palladium catalysts (e.g., Suzuki couplings) and chromatographic purification , whereas simpler analogs (e.g., β-alanylhistamine) are synthesized via direct amidation .
Research Findings and Implications
- Cathepsin L Inhibition : NFP’s bulky furochromenyl group improves binding to Cathepsin L’s catalytic triad (Cys25, Met161, Asp162), suggesting that steric bulk enhances protease inhibition . The parent compound’s smaller oxazole may limit this interaction.
- Kinase Selectivity : CK1δ inhibitors demonstrate that methoxy groups and fluorophenyl substituents optimize kinase affinity while reducing off-target effects (e.g., p38αMAPK inhibition) .
- Therapeutic Potential: The parent compound’s dual aromatic systems (imidazole and oxazole) position it as a candidate for dual-target inhibitors, though empirical validation is needed.
Biological Activity
N-[2-(1H-imidazol-4-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a synthetic compound that exhibits significant biological activity, particularly in pharmacology. Its unique structural features, including an imidazole ring and an oxazole moiety, contribute to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with biological targets, pharmacological properties, and potential therapeutic applications.
Structural Characteristics
The compound is characterized by the following structural components:
- Imidazole Ring : Known for its role in various biological processes, the imidazole group often contributes to the activity of pharmaceuticals.
- Oxazole Moiety : This component enhances the chemical stability and reactivity of the compound.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. Compounds containing imidazole and oxazole structures have been investigated for their ability to inhibit cancer cell proliferation. For instance, similar compounds have shown efficacy against various cancer cell lines, indicating a potential for further exploration in oncological research.
Antimicrobial Activity
The presence of the imidazole group suggests possible antimicrobial properties. Compounds with similar structural features have been reported to exhibit activity against a range of pathogens, including bacteria and fungi. This warrants further investigation into the antimicrobial efficacy of this compound.
Anti-inflammatory Effects
Research has indicated that compounds with imidazole and oxazole moieties can modulate inflammatory pathways. The potential anti-inflammatory effects of this compound could be significant in treating conditions characterized by chronic inflammation.
The biological activity of this compound may involve several mechanisms:
Interaction with Biomolecules
Studies suggest that this compound interacts with various biomolecules, potentially binding to proteins or nucleic acids. These interactions can influence cellular pathways or exhibit inhibitory effects on specific enzymes.
Future Directions
Further research is necessary to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future investigation include:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To clarify the molecular targets and pathways affected by this compound.
- Structure–Activity Relationship (SAR) : To optimize the chemical structure for enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
